(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
The compound "(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" features a 4,5-dihydroimidazole (imidazoline) core substituted with a 4-methylbenzylthio group at position 2 and a 4-(morpholinosulfonyl)phenyl methanone group at position 1. The morpholinosulfonyl moiety introduces a polar sulfonamide group, which enhances solubility, while the 4-methylbenzylthio substituent contributes lipophilicity and steric bulk.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-17-2-4-18(5-3-17)16-30-22-23-10-11-25(22)21(26)19-6-8-20(9-7-19)31(27,28)24-12-14-29-15-13-24/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSMNNDEIXNTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Imidazole Ring : A five-membered heterocyclic ring known for its presence in many bioactive compounds.
- Thioether Linkage : Enhances the compound's reactivity and potential interactions with biological targets.
- Morpholinosulfonyl Group : This moiety may contribute to enhanced solubility and bioavailability.
The overall molecular formula is , with a molecular weight of approximately 364.47 g/mol.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation : The morpholino group may interact with specific receptors, influencing cell signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of antimicrobial activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 2-Methylimidazole | Antifungal, anticancer | |
| Thioether derivatives | Antimicrobial | |
| Morpholinosulfonyl derivatives | Potentially enhances activity |
Research has shown that the presence of the morpholinosulfonyl group can significantly improve antifungal activity against various pathogens, including Fusarium oxysporum and Candida albicans, with minimum inhibitory concentrations (MICs) often in the low µg/mL range.
Case Studies
- Antifungal Efficacy : A study demonstrated that derivatives containing similar thioether and imidazole functionalities exhibited potent antifungal activity against Fusarium species, with MIC values as low as 30 µg/mL, significantly better than commercial fungicides like hymexazol .
- Anticancer Potential : Another investigation into structurally related compounds revealed promising anticancer properties, particularly against breast cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation.
Structure-Activity Relationships (SAR)
The SAR analysis suggests that the biological activity of this compound is influenced by:
- Substituent Effects : The presence of electron-donating groups like methyl on the benzyl moiety enhances reactivity.
- Functional Group Interactions : The thioether and sulfonamide groups play critical roles in mediating biological interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous imidazole/imidazoline derivatives, focusing on substituents, functional groups, and hypothesized properties:
Detailed Analysis of Structural and Functional Differences
Core Structure and Saturation
- The target compound’s 4,5-dihydroimidazole (imidazoline) ring is partially saturated, reducing aromaticity compared to fully unsaturated imidazoles (e.g., ’s 1,2,4,5-tetrasubstituted imidazoles). Saturation may influence conformational flexibility and hydrogen-bonding capacity .
- In contrast, triazole derivatives () exhibit greater aromaticity and tautomerism, affecting electronic distribution and binding interactions .
Sulfonyl Group Variations
- The morpholinosulfonyl group in the target compound is a sulfonamide, enabling hydrogen bonding and improving water solubility compared to simple phenylsulfonyl groups (e.g., ). Morpholine’s oxygen and nitrogen atoms may also participate in dipole-dipole interactions .
Thioether Substituents
- The 4-methylbenzylthio group in the target compound offers greater steric bulk and lipophilicity than smaller thioethers (e.g., methylthio in ). This may enhance membrane permeability but reduce solubility .
- Fluorinated benzylthio groups () introduce electronegativity and metabolic stability, which are advantageous in drug design .
Methanone Aryl Substituents
- The 4-ethoxyphenyl group () balances solubility (via ethoxy) and lipophilicity (via phenyl), a common strategy in optimizing pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
